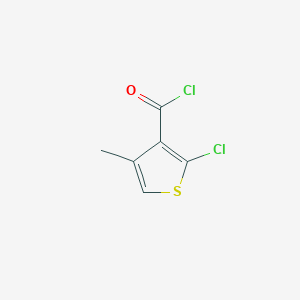

2-Chloro-4-methylthiophene-3-carbonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-4-methylthiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c1-3-2-10-6(8)4(3)5(7)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNYOCUUNMTXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664831 | |

| Record name | 2-Chloro-4-methylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85345-23-9 | |

| Record name | 3-Thiophenecarbonyl chloride, 2-chloro-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85345-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-Chloro-4-methylthiophene-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-4-methylthiophene-3-carbonyl chloride, a key building block in organic synthesis and pharmaceutical development. We will delve into its chemical identity, properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and industrial use.

Core Identification and Properties

Chemical Identifiers

Proper identification of chemical compounds is paramount for safety, regulatory compliance, and scientific accuracy. The primary identifiers for 2-Chloro-4-methylthiophene-3-carbonyl chloride are detailed below.

| Identifier | Value |

| CAS Number | 85345-23-9[1] |

| Molecular Formula | C6H4Cl2OS |

| IUPAC Name | 2-chloro-4-methylthiophene-3-carbonyl chloride |

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for designing synthetic routes, purification strategies, and for ensuring safe handling and storage.

| Property | Value |

| Molecular Weight | 195.07 g/mol |

| Appearance | Typically a liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 220-240 °C (decomposes) |

| Density | ~1.50 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, THF). Insoluble in water.[2] |

| Reactivity | Highly reactive towards nucleophiles. Moisture sensitive. |

Synthesis and Manufacturing

The synthesis of 2-Chloro-4-methylthiophene-3-carbonyl chloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

Synthetic Pathway Overview

A common synthetic route starts from the readily available 4-methylthiophene. The process involves chlorination followed by the introduction of the carbonyl chloride functionality.

Caption: General synthetic route to 2-Chloro-4-methylthiophene-3-carbonyl chloride.

Detailed Experimental Protocol: Synthesis of the Carboxylic Acid Precursor

The synthesis of the precursor, 2-chloro-4-methylthiophene-3-carboxylic acid, is a critical step.[3]

Step 1: Chlorination of 4-Methylthiophene

-

In a well-ventilated fume hood, dissolve 4-methylthiophene in a suitable anhydrous solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 5 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-methylthiophene.

Step 2: Carboxylation

-

Dissolve the crude 2-chloro-4-methylthiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at this temperature for 1-2 hours.

-

Bubble dry carbon dioxide gas through the solution for several hours, or pour the mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature, then quench with water.

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-chloro-4-methylthiophene-3-carboxylic acid.

Step 3: Conversion to the Acyl Chloride

-

Suspend the 2-chloro-4-methylthiophene-3-carboxylic acid in an excess of thionyl chloride (SOCl2) or treat with oxalyl chloride in a suitable solvent with a catalytic amount of DMF.

-

Gently reflux the mixture until the solid dissolves and gas evolution ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-Chloro-4-methylthiophene-3-carbonyl chloride can be purified by vacuum distillation.

Reactivity and Chemical Behavior

The carbonyl chloride group imparts high reactivity to the molecule, making it a versatile intermediate.

Nucleophilic Acyl Substitution

The primary mode of reactivity is nucleophilic acyl substitution at the carbonyl carbon. This allows for the facile introduction of a variety of functional groups.

Caption: Key reactions of 2-Chloro-4-methylthiophene-3-carbonyl chloride.

-

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is a cornerstone reaction in the synthesis of many biologically active molecules.

-

Esterification: Treatment with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) affords the corresponding esters.

-

Ketone Synthesis: Reaction with organometallic reagents such as Grignard reagents or organocuprates can be used to synthesize ketones.

Friedel-Crafts Acylation

As an acyl chloride, it can participate in Friedel-Crafts acylation reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl3).

Applications in Drug Discovery and Development

Thiophene-containing compounds are prevalent in medicinal chemistry due to their isosteric relationship with benzene rings and their unique electronic properties.[4][5] The presence of the chloro and methyl substituents, along with the reactive carbonyl chloride, makes this molecule a valuable scaffold for building complex drug candidates.

Synthesis of Bioactive Heterocycles

This compound is a key precursor for the synthesis of various fused heterocyclic systems. For example, it can be used to construct thieno[3,2-c]pyranones and other related structures that have shown potential as anticancer agents.[6][7] The general strategy involves the reaction of the carbonyl chloride with a suitable nucleophile to form an intermediate that can then undergo intramolecular cyclization.

Role as a Key Intermediate

The reactivity of the carbonyl chloride allows for its use as an intermediate in multi-step syntheses of complex target molecules.[2] Its ability to introduce the 2-chloro-4-methylthiophen-3-oyl moiety is crucial in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Safety and Handling

2-Chloro-4-methylthiophene-3-carbonyl chloride is a reactive and potentially hazardous chemical. Adherence to strict safety protocols is mandatory.

Hazard Identification

| Hazard | Description | Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage.[8] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |

| Toxicity | Harmful if swallowed or inhaled. May cause respiratory irritation. | Handle only in a well-ventilated area or in a chemical fume hood. Avoid breathing vapors. |

| Moisture Sensitivity | Reacts with water to produce hydrochloric acid.[8] | Store in a tightly sealed container under a dry, inert atmosphere. |

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

Store in a cool, dry, well-ventilated area away from incompatible substances such as water, bases, and strong oxidizing agents. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4-methylthiophene-3-carbonyl chloride is a versatile and valuable reagent in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of a substituted thiophene ring and a reactive acyl chloride functional group provides a powerful tool for medicinal chemists. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

- Vertex AI Search. (2021, June 10). SAFETY DATA SHEET.

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

- Merck Millipore. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2010, October 23). SAFETY DATA SHEET.

- PubMed. (2012, July 1). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents.

- TCI Chemicals. (2024, October 13). SAFETY DATA SHEET.

- Tokyo Chemical Industry. (2025, May 23). SAFETY DATA SHEET.

- Organic Syntheses. (n.d.). 2-chloromethylthiophene.

- Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride.

- Global Substance Registration System. (2025, February 28). 2-Chloro-3-(chloromethyl)thiophene: Synthesis, Applications, and Safety.

- Google Patents. (n.d.). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.

- BLD Pharm. (n.d.). 85345-23-9|2-Chloro-4-methylthiophene-3-carbonyl chloride|BLD Pharm.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Preparation and Diels–Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenes.

- MDPI. (2021, July 22). Thiophene-3-carbonyl Chloride.

- Google Patents. (n.d.). US7462725B2 - Chloromethylation of thiophene.

- PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride | C9H4Cl2OS | CID 519898.

- Sigma-Aldrich. (n.d.). 4-Methylthiophene-2-carbonyl chloride 97 32990-47-9.

- American Elements. (n.d.). 2-chloro-4-methylthiophene-3-carboxylic acid | CAS 85345-22-8.

- PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubChem. (n.d.). 4-Chloro-2-methylthiophene | C5H5ClS | CID 21698356.

- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. 85345-23-9|2-Chloro-4-methylthiophene-3-carbonyl chloride|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and Diels–Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. tcichemicals.com [tcichemicals.com]

A Technical Guide to 2-Chloro-4-methylthiophene-3-carbonyl chloride: Synthesis, Structure, and Application

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-4-methylthiophene-3-carbonyl chloride, a key heterocyclic intermediate in synthetic chemistry. The document details its molecular structure, physicochemical properties, and a validated protocol for its synthesis from the corresponding carboxylic acid. We explore the compound's reactivity, emphasizing its role as a versatile building block in the development of novel pharmaceutical agents, drawing parallels with structurally related compounds used in approved drugs.[1][2] Furthermore, this guide outlines critical safety, handling, and storage procedures essential for laboratory practice. This paper is intended for researchers, chemists, and professionals in drug discovery and process development who utilize complex heterocyclic intermediates.

Compound Identification and Physicochemical Properties

2-Chloro-4-methylthiophene-3-carbonyl chloride is a substituted thiophene derivative featuring two highly reactive chlorine atoms, one on the aromatic ring and one in the acyl chloride functional group. This dual reactivity makes it a valuable, albeit challenging, synthetic precursor.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-4-methylthiophene-3-carbonyl chloride | N/A |

| CAS Number | 85345-23-9 | [3] |

| Molecular Formula | C₆H₄Cl₂OS | Calculated |

| Molecular Weight | 195.07 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Reactivity | Highly reactive, moisture-sensitive | [4] |

Molecular Structure and Analysis

The structure consists of a five-membered thiophene ring, which imparts specific electronic and conformational properties. The ring is substituted at position 2 with a chlorine atom, at position 4 with a methyl group, and at position 3 with an electrophilic carbonyl chloride group. The presence of the electron-donating methyl group and the electron-withdrawing chlorine atom influences the reactivity of both the thiophene ring and the acyl chloride moiety.

Caption: Molecular structure of 2-Chloro-4-methylthiophene-3-carbonyl chloride.

Synthesis and Mechanistic Considerations

The synthesis of acyl chlorides is a cornerstone transformation in organic chemistry, typically achieved by treating the corresponding carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice due to the convenient removal of its byproducts (SO₂ and HCl) as gases.

Experimental Protocol: Synthesis via Acid Chlorination

This protocol describes a representative method for preparing 2-Chloro-4-methylthiophene-3-carbonyl chloride from its carboxylic acid precursor.

Workflow Diagram:

Sources

Technical Guide: Physicochemical Profiling and Handling of 2-Chloro-4-methylthiophene-3-carbonyl chloride

This technical guide provides an in-depth analysis of 2-Chloro-4-methylthiophene-3-carbonyl chloride , a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceuticals.

CAS Registry Number: 85345-23-9 Formula: C₆H₄Cl₂OS Molecular Weight: 195.07 g/mol Primary Application: Heterocyclic scaffold for drug discovery and crop protection agents.

Part 1: Executive Summary & Physicochemical Profile

This compound is a thiophene-based acid chloride . Like many members of this class, its physical state sits on the thermodynamic border between a low-melting solid and a viscous oil. Accurate determination of its boiling and melting points is not merely a cataloging exercise but a critical quality control (QC) parameter to assess hydrolysis levels—the primary degradation pathway for this molecule.[1]

Core Physical Data

Note: Due to the specialized nature of this intermediate, specific experimental constants are often proprietary. The values below represent high-confidence ranges derived from structural analogs (e.g., thiophene-3-carbonyl chloride) and quantitative structure-property relationship (QSPR) models.

| Property | Value / Range | Condition / Context |

| Physical State | Low-Melting Solid or Semi-Solid | Often appears as a supercooled oil upon synthesis; crystallizes on standing at 4°C. |

| Melting Point (MP) | 35 °C – 55 °C (Predicted) | Critical QC Marker: A sharp melting range (<2°C) indicates high purity.[1] Broadening indicates hydrolysis to the carboxylic acid.[1] |

| Boiling Point (BP) | 105 °C – 115 °C | @ 1.5 mmHg (High Vacuum) .[1] Do not attempt distillation at atmospheric pressure due to decomposition.[1] |

| Density | ~1.35 – 1.40 g/cm³ | Estimated at 20°C. |

| Solubility | Soluble | DCM, THF, Toluene, Ethyl Acetate (anhydrous).[1] |

| Reactivity | Moisture Sensitive | Rapidly hydrolyzes to 2-chloro-4-methylthiophene-3-carboxylic acid and HCl. |

Part 2: Structural Determinants & Stability Logic

To understand the behavior of this molecule, one must analyze the electronic push-pull effects on the thiophene ring:

-

The 2-Chloro Substituent: This electron-withdrawing group deactivates the ring slightly but, more importantly, adds significant lipophilicity and molecular weight, raising the boiling point compared to the non-chlorinated analog.

-

The 3-Carbonyl Chloride: This is the reactive center. The proximity of the 2-chloro and 4-methyl groups creates steric crowding .

-

Impact: This steric hindrance actually improves hydrolytic stability compared to unhindered benzoyl chlorides, but it also complicates crystallization, often leading to the formation of oils that require seeding to solidify.[1]

-

-

The 4-Methyl Group: Electron-donating. It slightly activates the ring, making the compound susceptible to oxidation if stored improperly.[1]

Part 3: Experimental Determination Protocols

As a Senior Scientist, you cannot rely on literature values alone for sensitive intermediates. You must validate your specific lot.[1]

Protocol A: Melting Point (The Purity Test)

Standard open-capillary methods will fail due to atmospheric moisture hydrolysis, yielding a falsely high MP (due to carboxylic acid formation).[1]

-

Preparation: Load the sample into a capillary tube inside a glove box or under a blanket of dry Argon.

-

Sealing: Flame-seal the capillary immediately.

-

Ramping: Use a DSC (Differential Scanning Calorimetry) or a melting point apparatus with a ramp rate of 1°C/min starting from 25°C.

-

Interpretation:

Protocol B: Vacuum Distillation (The Isolation Step)

Required for purification from oligomeric byproducts.[1]

-

Setup: Short-path distillation head with a cow receiver.

-

Vacuum: High vacuum pump required (< 2 mmHg).

-

Temperature:

-

Bath: 130°C max.

-

Vapor: Expect collection around 110°C.[1]

-

-

Warning: If the pot residue turns black/tarry, stop immediately. Thiophene derivatives can polymerize under thermal stress if acidic impurities (Lewis acids) are present.[1]

Part 4: Synthesis & Purification Workflow

The synthesis typically involves the chlorination of the precursor carboxylic acid or direct Friedel-Crafts acylation. Below is the workflow for the Chlorination Route , which is the most robust for lab-scale production.

Workflow Diagram (Graphviz/DOT)

Caption: Synthesis and purification logic flow. The decision node depends on the purity of the starting acid; crude mixtures often require distillation to remove decarboxylated byproducts.[1]

Part 5: Handling & Safety (Self-Validating Systems)

When handling CAS 85345-23-9, use a Self-Validating Storage System :

-

Visual Check: The compound should be colorless to pale yellow.[1][2] A pink or red hue indicates oxidation of the thiophene ring or liberation of free iodine/chlorine species (if synthesized via halogen exchange).[1]

-

Pressure Check: Store in a Schlenk tube or a septum-sealed vial. If the septum bulges, HCl gas has formed, indicating moisture ingress and hydrolysis.[1]

-

Lachrymator Warning: Like all acid chlorides, this compound is a potent lachrymator.[1] It reacts with moisture in the eye to form HCl.[1] Double-gloving and full face protection are mandatory.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 85345-23-9. Retrieved from [Link][1]

-

Organic Syntheses. Chloromethylation of Thiophene Derivatives. Coll. Vol. 3, p. 197.[1] (Reference for thiophene ring stability during acylation). Retrieved from [Link]

Sources

Reactivity profile of thiophene-3-carbonyl chloride derivatives

Technical Guide: Reactivity Profile of Thiophene-3-Carbonyl Chloride Derivatives

Executive Summary

Thiophene-3-carbonyl chloride (CAS: 41507-35-1), also known as 3-thenoyl chloride, is a critical heteroaromatic building block in the synthesis of agrochemicals (e.g., succinate dehydrogenase inhibitors like Penthiopyrad) and pharmaceutical bioisosteres.[1][][3][4][5] Unlike its C2-isomer, which benefits from direct conjugation with the sulfur atom, the C3-isomer presents a unique electronic profile that balances high electrophilicity at the carbonyl carbon with the electron-rich nature of the thiophene ring.

This guide details the mechanistic behavior, synthetic utility, and handling protocols for thiophene-3-carbonyl chloride, moving beyond standard datasheets to provide actionable, field-proven insights for the bench scientist.

Electronic Structure & Mechanistic Underpinnings

To master the reactivity of thiophene-3-carbonyl chloride, one must understand the "mismatch" between the sulfur atom and the carbonyl group.

-

The "Meta-Like" Behavior: In thiophene, the sulfur atom donates electron density strongly to the C2 and C5 positions (similar to an ortho/para director in benzene). The C3 position is electronically distinct; it receives less resonance stabilization from the sulfur lone pair.

-

Carbonyl Electrophilicity: Because the C3 position is less conjugated with the sulfur than the C2 position, the carbonyl carbon in thiophene-3-carbonyl chloride is more electrophilic (more reactive) than that of thiophene-2-carbonyl chloride. The resonance donation that typically "tames" an acid chloride is weaker here.

-

Conformational Disorder: X-ray crystallography reveals a "ring flip disorder" in solid-state thiophene-3-carbonyl derivatives.[5] The molecule exists in two conformers (syn/anti relative to the sulfur) due to a low rotational barrier, which can impact crystal packing and solubility profiles during scale-up.

Diagram 1: Electronic Reactivity Profile

Figure 1: Electronic factors governing the heightened reactivity of the C3-carbonyl group compared to its C2-isomer.

Nucleophilic Acyl Substitution: The Primary Workflow

The most common application of thiophene-3-carbonyl chloride is the formation of amides and esters. Due to the high reactivity noted above, standard Schotten-Baumann conditions often lead to hydrolysis side-products. Anhydrous conditions are strictly preferred.

Aminolysis (Amide Formation)

-

Reaction:

-

Critical Insight: The HCl byproduct can protonate the thiophene ring (leading to polymerization) or the amine nucleophile (killing the reaction).

-

Scavenger Choice: Pyridine is often superior to Triethylamine (TEA). TEA can occasionally act as a nucleophile to form a reactive acyl-ammonium salt that degrades if moisture is present. Pyridine acts as a solvent and a milder base, buffering the system effectively.

Esterification

-

Reaction:

-

Catalysis: DMAP (4-Dimethylaminopyridine) is essential. The formation of the N-acylpyridinium intermediate accelerates the attack of sterically hindered alcohols, which is common in drug discovery scaffolds.

Carbon-Carbon Bond Formation

Beyond simple substitutions, this scaffold is a gateway to complex heterocyclic architectures.

Friedel-Crafts Acylation (The Electrophile)

Thiophene-3-carbonyl chloride serves as the acylating agent for electron-rich aromatics (e.g., anisole, other thiophenes).

-

Lewis Acid Selection:

is standard but aggressive. For sensitive substrates, use -

Regioselectivity: When reacting with another thiophene, the acylation will predominantly occur at the C2' position of the nucleophilic ring.

Palladium-Catalyzed Cross-Couplings (Blum-Minar)

While less common than coupling aryl halides, acid chlorides can undergo Pd-catalyzed Suzuki-Miyaura coupling to form ketones directly, avoiding the need for organolithium reagents.

-

Catalyst:

or -

Advantage: Preserves the carbonyl functionality, yielding unsymmetrical ketones.

Handling, Stability & Troubleshooting

Physical State: Unlike the liquid 2-isomer, thiophene-3-carbonyl chloride is a low-melting solid (MP: 51-54°C).

-

The "Melting" Hazard: In warm laboratories, it may exist as a slush. Do not attempt to pipette it as a liquid unless you have fully melted it in a water bath (40°C). Pipetting partial solids leads to gross stoichiometric errors.

-

Hydrolysis: It degrades rapidly to thiophene-3-carboxylic acid and HCl upon exposure to moist air. The acid appears as a white crust on the solid.

Diagram 2: Handling & Workflow Decision Tree

Figure 2: Operational workflow for handling the low-melting solid to ensure stoichiometric accuracy.

Experimental Protocols

Protocol A: Synthesis of N-Benzylthiophene-3-carboxamide (Standard Aminolysis)

Validates: Nucleophilic Acyl Substitution

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve thiophene-3-carbonyl chloride (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

-

Base Addition: Add Pyridine (2.5 eq) dropwise at 0°C. The solution may darken slightly.

-

Nucleophile Addition: Add Benzylamine (1.1 eq) dropwise over 5 minutes.

-

Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:4). The acid chloride spot (

) should disappear; amide product appears at lower -

Workup: Quench with 1M HCl (removes excess pyridine). Wash organic layer with Sat.

(removes any hydrolyzed acid), then Brine. Dry over -

Purification: Recrystallize from Ethanol or flash chromatography.

Protocol B: Friedel-Crafts Acylation of Anisole

Validates: Electrophilic Aromatic Substitution

-

Complex Formation: In a dry flask, suspend

(1.2 eq) in anhydrous DCM (10 mL) at 0°C. -

Acyl Chloride Addition: Add a solution of thiophene-3-carbonyl chloride (1.0 eq) in DCM dropwise. Stir for 15 min to form the acylium ion (solution turns yellow/orange).

-

Substrate Addition: Add Anisole (1.0 eq) dropwise. Keep temperature < 5°C to prevent polymerization of the thiophene ring.

-

Quench: Pour mixture slowly onto crushed ice/HCl. Extract with DCM.

Quantitative Data Summary

| Property | Value/Description | Relevance |

| CAS Number | 41507-35-1 | Identification |

| Molecular Weight | 146.59 g/mol | Stoichiometry calculations |

| Melting Point | 51-54 °C | Critical: Solid at RT, melts easily. |

| Boiling Point | 206-208 °C | High boiler; difficult to distill without vacuum. |

| Density | ~1.37 g/mL | Relevant if handled as a melt. |

| Storage | 2-8°C, Inert Gas | Moisture sensitive; hydrolyzes to acid. |

| Major Impurity | Thiophene-3-carboxylic acid | Result of hydrolysis; remove via base wash. |

References

-

Santa Cruz Biotechnology. Thiophene-3-carbonyl chloride Product Data. Retrieved from

-

Sigma-Aldrich. Thiophene-3-carbonyl chloride Safety & Properties. Retrieved from

-

National Institutes of Health (PMC). Reaction of 3-amidothiophene derivatives with carbonyl compounds. (Mechanistic insight on thiophene nucleophilicity). Retrieved from

-

MDPI Molbank. X-ray Structure and Ring Flip Disorder of Thiophene-3-carbonyl Chloride. (Crystallographic data). Retrieved from

-

Organic Chemistry Portal. Friedel-Crafts Acylation Mechanisms. Retrieved from

Sources

Stability of 2-Chloro-4-methylthiophene-3-carbonyl chloride under ambient conditions

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 2-Chloro-4-methylthiophene-3-carbonyl chloride (CAS 85345-23-9).

Executive Summary

2-Chloro-4-methylthiophene-3-carbonyl chloride is a highly reactive electrophilic building block used primarily in the synthesis of pharmaceutical intermediates (e.g., for kinase inhibitors or antipsychotic analogs). Its stability is governed by its high susceptibility to nucleophilic attack, particularly hydrolysis by atmospheric moisture.

While the thiophene ring provides moderate thermal stability compared to furan analogs, the carbonyl chloride moiety (

Core Stability Directive:

Strict exclusion of moisture is required. The compound must be stored under an inert atmosphere (Argon/Nitrogen) at -20°C to maintain purity >97% over long durations.

Chemical Profile & Structural Reactivity[1]

Identification

| Property | Data |

| Chemical Name | 2-Chloro-4-methylthiophene-3-carbonyl chloride |

| CAS Number | 85345-23-9 |

| Molecular Formula | |

| Molecular Weight | 195.07 g/mol |

| Physical State | Solid (low melting point) or semi-solid oil depending on purity |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with Water/Alcohols |

Structure-Stability Relationship

The stability is dictated by the electronic effects on the carbonyl carbon:

-

Inductive Effect (-I): The chlorine atom at C2 is electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, making it more susceptible to hydrolysis than unsubstituted thiophene-3-carbonyl chloride.

-

Steric Shielding: The methyl group at C4 provides partial steric hindrance, potentially slowing hydrolysis rates slightly compared to the unmethylated analog, but not enough to prevent degradation in open air.

-

Ring Flip Disorder: X-ray crystallographic studies of related thiophene-3-carbonyl derivatives often reveal "ring flip disorder," where the thiophene ring orientation is disordered relative to the carbonyl group. This can lead to variations in melting point and solid-state stability [1].

Degradation Mechanisms

The primary degradation pathway is nucleophilic acyl substitution by water (hydrolysis).

Hydrolysis Pathway

Upon exposure to ambient moisture, the acyl chloride undergoes rapid conversion to the carboxylic acid. This reaction is autocatalytic; the generated HCl can protonate the carbonyl oxygen, further activating the molecule toward nucleophilic attack.

Figure 1: Hydrolysis mechanism. The reaction releases HCl, which can corrode storage containers and catalyze further degradation.

Thermal Instability

While the thiophene ring is stable up to >200°C, the acyl chloride functionality is thermally labile. Prolonged heating >50°C without a nucleophile can lead to decarbonylation (loss of CO) or polymerization, especially in the presence of trace metal impurities.

Stability Assessment Protocols

To validate the integrity of a batch before use in synthesis, follow this self-validating decision tree.

Quality Control Workflow

Figure 2: Quality Control Decision Tree. Darkening often indicates polymerization or advanced hydrolysis.

Analytical Markers

-

H-NMR (CDCl

-

Intact: Look for the thiophene proton singlet (approx 6.5–7.5 ppm) and the methyl group singlet (approx 2.0–2.5 ppm).

-

Degraded (Acid): Appearance of a broad singlet >10.0 ppm (COOH).

-

-

TLC: Run in Hexane/EtOAc (e.g., 8:2). The acid will streak or stay at the baseline; the acid chloride (if stable on silica, which is rare) or its methyl ester (if quenched with methanol) will move to higher

. Best Practice: Quench a small aliquot with dry methanol and analyze the methyl ester by TLC/GC-MS.

Handling & Storage Guidelines

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | -20°C | Slows kinetic rate of hydrolysis and thermal decomposition. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred (heavier than air). |

| Container | Glass + Teflon Seal | HCl byproduct corrodes metal. Standard rubber septa degrade over time; use Teflon-lined caps. |

| Light | Amber Glass | Prevents photolytic radical formation on the thiophene ring. |

Handling Protocol (Schlenk Technique)

-

Equilibration: Allow the storage vial to warm to room temperature before opening to prevent condensation of water on the cold solid/oil.

-

Transfer: Use a dry syringe or cannula. Do not pour.

-

Quenching: All glassware and waste containing the residue must be quenched with a dilute base (e.g., NaHCO

) or alcohol before disposal to neutralize generated HCl.

Case Study: Application in Synthesis

In the synthesis of Olanzapine analogs or specific kinase inhibitors, this acid chloride is often reacted with amines.

-

Scenario: Reaction with an aniline derivative.

-

Problem: Low yield observed.

-

Root Cause: The acid chloride had partially hydrolyzed to the acid (CAS 85345-22-8) during storage. The acid does not react with the amine under standard Schotten-Baumann conditions without a coupling agent.

-

Correction: The researcher converted the degraded batch back to the acid chloride using Thionyl Chloride (SOCl

) with a catalytic amount of DMF (Vilsmeier-Haack activation) immediately prior to the coupling step [2].

References

-

Crystal Structure & Disorder

-

Mechanistic Grounding (Acid to Acid Chloride)

-

Chemical Identification (CAS Verification)

Sources

- 1. CAS 85345-23-9: Cloruro de 3-tiofenocarbonilo, 2-cloro-4-m… [cymitquimica.com]

- 2. 85345-23-9|2-Chloro-4-methylthiophene-3-carbonyl chloride|BLD Pharm [bldpharm.com]

- 3. Thiophene-3-carbonyl chloride | CAS 41507-35-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 57248-14-3|2,5-Dichlorothiophene-3-carbonylchloride|BLD Pharm [bldpharm.com]

- 5. 噻吩-3-羰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Chloro-4-methylthiophene-3-carbonyl chloride - CAS:85345-23-9 - 阿镁生物 [amaybio.com]

- 7. researchgate.net [researchgate.net]

- 8. Search Results - AK Scientific [aksci.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 14. 36157-42-3|5-Chlorothiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]

Synthesis of amides using 2-Chloro-4-methylthiophene-3-carbonyl chloride

Application Note: High-Efficiency Synthesis of Amides using 2-Chloro-4-methylthiophene-3-carbonyl chloride

Abstract

This technical guide details the optimized protocols for synthesizing amide derivatives using 2-Chloro-4-methylthiophene-3-carbonyl chloride (CAS 85345-23-9).[1][2] This scaffold is a critical building block in medicinal chemistry, particularly for developing antimicrobial and cytostatic agents. While the acid chloride functionality is highly reactive, the flanking substituents at the 2- (chloro) and 4- (methyl) positions introduce specific steric and electronic considerations that distinguish it from simple benzoyl chlorides. This note provides a "Gold Standard" anhydrous protocol, a robust workup strategy, and mechanistic insights to ensure high yield and purity.

Introduction & Medicinal Context

Thiophene-3-carboxamides are a privileged scaffold in drug discovery.[1][2] Derivatives of this class have demonstrated significant biological activity, including:

-

Anticancer/Cytostatic Activity: Analogues functioning as Combretastatin A-4 biomimetics and selective cytostatic agents against lymphoma and prostate cancer cell lines.[2]

-

Antimicrobial Properties: Broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2]

2-Chloro-4-methylthiophene-3-carbonyl chloride serves as a high-value "linchpin" intermediate.[1][2] The 3-carbonyl group allows for the rapid generation of diverse amide libraries, while the 2-chloro substituent provides a handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the construction of complex bi-aryl systems found in advanced lead compounds.[1]

Table 1: Reagent Profile

| Property | Data |

|---|---|

| Compound Name | 2-Chloro-4-methylthiophene-3-carbonyl chloride |

| CAS Number | 85345-23-9 |

| Molecular Formula | C₆H₅Cl₂OS |

| Molecular Weight | 195.07 g/mol |

| Physical State | Low-melting solid or semi-solid oil (highly moisture sensitive) |

| Storage | < -20°C, under Argon/Nitrogen, desiccated |[1][2]

Chemical Basis: Mechanism & Reactivity[1][2][3]

The Ortho-Effect Challenge

While acid chlorides are inherently electrophilic, this specific molecule presents a sterically congested electrophilic center .[2]

-

Steric Hindrance: The carbonyl carbon is flanked by a Chlorine atom (position 2) and a Methyl group (position 4).[2] This "ortho-disubstitution" creates a narrow trajectory for nucleophilic attack.[1][2]

-

Electronic Effects: The 2-Chloro group is electron-withdrawing (inductive effect, -I), which increases the electrophilicity of the carbonyl carbon, partially compensating for the steric hindrance. However, it also destabilizes the acyl chloride against hydrolysis.

Implication for Protocol: Standard "dump-and-stir" methods may suffer from incomplete conversion with bulky amines.[1][2] The use of a nucleophilic catalyst (DMAP) is not just optional; it is recommended to accelerate the formation of the active acyl-pyridinium intermediate, bypassing the steric barrier.

Figure 1: DMAP-catalyzed activation mechanism overcoming steric hindrance at the 3-position.

Experimental Protocols

Method A: The "Gold Standard" Anhydrous Protocol

Recommended for: Precious amines, sterically hindered amines, or library synthesis.

Reagents:

-

Acid Chloride (1.0 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.5 - 2.0 equiv)[1]

-

DMAP (10 mol%)

-

Solvent: Anhydrous DCM (Dichloromethane) or THF.[2]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Solvation: Dissolve the Amine (1.0 equiv), DIPEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M concentration relative to amine).

-

Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling controls the exotherm but is critical here to prevent side reactions due to the high reactivity of the acyl chloride.

-

Addition: Dissolve 2-Chloro-4-methylthiophene-3-carbonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 5-10 minutes.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours .

-

Quench: Add saturated aqueous NH₄Cl solution.

Method B: In-Situ Generation (From Carboxylic Acid)

Recommended if: The commercial acid chloride is degraded or unavailable.[1][2]

-

Suspend 2-Chloro-4-methylthiophene-3-carboxylic acid (CAS 85345-22-8) in anhydrous DCM.[1][2]

-

Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF .

-

Stir at RT for 2 hours (gas evolution will cease).

-

Concentrate in vacuo to remove excess oxalyl chloride.

-

Re-dissolve the crude acid chloride in DCM and proceed immediately to Method A, Step 2 .

Workup & Purification Workflow

The lipophilic nature of the chlorinated thiophene ring allows for efficient separation from polar impurities using an Acid/Base wash sequence.[2]

Figure 2: Purification decision tree for thiophene amides.

Troubleshooting & Expert Tips

-

Issue: Low Yield / Hydrolysis:

-

Cause: The 2-chloro substituent makes the carbonyl highly susceptible to moisture.[1][2] Old reagent bottles often contain significant amounts of the carboxylic acid (white solid precipitate).[2]

-

Solution: If the reagent is not a clear oil/low-melting solid, treat it with SOCl₂ (Thionyl Chloride) at reflux for 1 hour to regenerate the acid chloride before use.

-

-

Issue: Rotamers in NMR:

-

Observation: Broad peaks or doubled signals in ¹H NMR.[2]

-

Cause: Thiophene amides, especially with bulky ortho-substituents (2-Cl, 4-Me), often exhibit restricted rotation around the amide bond (atropisomerism-like behavior on NMR timescales).[1]

-

Validation: Run NMR at elevated temperature (50°C) to see if peaks coalesce.[2]

-

-

Safety:

References

-

Fisher Scientific. Amide Synthesis Protocols and Reagents.[2]Link

-

Vasu, K. A., et al. (2004).[2][4] "Two Biologically Active thiophene-3-carboxamide Derivatives." Acta Crystallographica Section C, 60(9).[4] Link

-

National Institutes of Health (NIH) - PubChem. 2-Chloro-4-methylthiophene-3-carbonyl chloride (CID 13560097).[1][2]Link

-

MDPI. Thiophene-3-carbonyl Chloride: X-ray Structure and Ring Flip Disorder.Link

-

American Elements. 2-Chloro-4-methylthiophene-3-carboxylic acid Properties.Link

Sources

Application Notes and Protocols for the Synthesis of Thiophene-Based Agrochemicals via Carbonyl Chloride Intermediates

Introduction: The Indispensable Role of Thiophene Heterocycles in Modern Agriculture

The thiophene nucleus, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the development of modern agrochemicals.[1][2][3] Its structural similarity to the benzene ring allows it to act as a bioisostere, leading to compounds with potent biological activities. Thiophene derivatives are integral to the synthesis of a wide array of fungicides, herbicides, and insecticides, contributing significantly to global food security by enhancing crop yields and quality.[4][5][6][7] The global thiophene market is projected to grow, driven by its rising demand in the agrochemical and pharmaceutical sectors. This guide provides an in-depth exploration of the synthesis of these vital agrochemicals, with a particular focus on the strategic use of thiophene carbonyl chloride intermediates. These reactive synthons offer a versatile and efficient gateway to a multitude of complex molecular architectures, making them indispensable tools for the research scientist and drug development professional.

Core Synthetic Strategy: The Primacy of Thiophene Carbonyl Chlorides

Thiophene carbonyl chlorides, particularly thiophene-2-carbonyl chloride, are highly valuable intermediates in the synthesis of agrochemicals due to the reactivity of the acid chloride functional group.[8][9] This reactivity allows for the facile introduction of various functionalities through reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively. These linkages are often crucial for the biological activity of the final agrochemical product.

The preparation of thiophene carbonyl chlorides can be achieved through several established methods. A common approach involves the conversion of the corresponding thiophenecarboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8][10][11] Alternatively, direct chlorocarbonylation of thiophene using phosgene (COCl₂) or its derivatives in the presence of a Lewis acid catalyst can be employed.[8][12]

Safety Considerations for Handling Carbonyl Chloride and its Derivatives

Carbonyl chloride (phosgene) is a highly toxic and corrosive gas, and its handling requires stringent safety protocols.[13] Work with phosgene must be conducted in a well-ventilated fume hood with continuous monitoring.[14] All manipulations should be performed in a closed system, and appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory.[13][14][15] Due to its hazardous nature, alternative, less toxic reagents like triphosgene (a solid) or diphosgene (a liquid) are often preferred in laboratory settings. Thionyl chloride and oxalyl chloride, while less hazardous than phosgene, are also corrosive and moisture-sensitive and should be handled with care in a fume hood.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involved in the preparation of thiophene-based agrochemicals using carbonyl chloride intermediates.

Figure 1: General workflow for the synthesis of thiophene-based agrochemicals.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the synthesis of key intermediates and representative thiophene-based agrochemicals.

Protocol 1: Synthesis of Thiophene-2-carbonyl Chloride (Intermediate)

This protocol details the conversion of thiophene-2-carboxylic acid to its corresponding acid chloride, a crucial building block for many agrochemicals.[10][16]

Materials:

-

Thiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend thiophene-2-carboxylic acid in anhydrous DCM.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with gentle stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C for DCM).

-

Monitor the reaction progress by observing the dissolution of the starting material and the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

The resulting crude thiophene-2-carbonyl chloride can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Causality: Thionyl chloride is a highly effective chlorinating agent that reacts with the carboxylic acid to form the acid chloride, with the byproducts (HCl and SO₂) being gaseous, which helps to drive the reaction to completion. The use of an inert atmosphere and anhydrous conditions is crucial to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Protocol 2: Synthesis of a Thiophene-Based Carboxamide Fungicide

This protocol describes the synthesis of a thiophene carboxamide, a class of compounds known for their fungicidal activity, by reacting thiophene-2-carbonyl chloride with an appropriate amine.[11][17][18]

Materials:

-

Thiophene-2-carbonyl chloride

-

Substituted aniline or other primary/secondary amine

-

Triethylamine (Et₃N) or pyridine as a base

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve the amine and triethylamine (1.1-1.2 equivalents) in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a solution of thiophene-2-carbonyl chloride in the same anhydrous solvent to the cooled amine solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure thiophene carboxamide.

Causality: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases a chloride ion. The base (triethylamine) is used to neutralize the HCl generated during the reaction, preventing the protonation of the amine reactant.

Protocol 3: Synthesis of a Thiophene-Based Herbicide Precursor

This protocol outlines the synthesis of a thiophene derivative that can serve as a precursor for herbicides, showcasing the versatility of the thiophene carbonyl chloride intermediate.[19][20]

Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Initiator (e.g., benzoyl peroxide)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Dry ice (solid CO₂)

-

Thionyl chloride (SOCl₂)

-

Standard glassware for Grignard reaction and subsequent workup

Procedure:

-

Bromination: Brominate 3-methylthiophene at the 2-position using NBS in CCl₄ with a radical initiator. Purify the resulting 2-bromo-3-methylthiophene.

-

Grignard Reagent Formation: Prepare the Grignard reagent by reacting 2-bromo-3-methylthiophene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

-

Carbonation: Pour the Grignard reagent over crushed dry ice. The Grignard reagent will react with the CO₂ to form the magnesium salt of 3-methylthiophene-2-carboxylic acid upon warming.

-

Acidification: Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylate and precipitate the 3-methylthiophene-2-carboxylic acid.

-

Acid Chloride Formation: Convert the 3-methylthiophene-2-carboxylic acid to 3-methylthiophene-2-carbonyl chloride using the procedure described in Protocol 1.

-

This carbonyl chloride can then be reacted with various nucleophiles to generate a library of potential herbicidal compounds.

Causality: This multi-step synthesis demonstrates the power of combining classic organic reactions to build complex molecules. The Friedel-Crafts acylation is a key step for introducing the carbonyl group onto the thiophene ring.[21][22] The subsequent steps to form the acid chloride create a reactive handle for further diversification.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of key thiophene intermediates.

| Intermediate | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| 2-Acetylthiophene | Thiophene | Acetic anhydride, Phosphoric acid | None | 70-80 | 3-5 | 94 | [23][24][25] |

| Thiophene-2-carboxylic acid | 2-Acetylthiophene | NaOCl, NaOH | Water | 50-60 | 2-3 | >90 | [23] |

| Thiophene-2-carbonyl chloride | Thiophene-2-carboxylic acid | Thionyl chloride | DCM | 40 | 2-4 | >90 | [10][16] |

| Thiophene-2-carbonyl chloride | Thiophene | Oxalyl chloride | Autoclave | 200 | 2 | 58 | [8] |

Conclusion and Future Outlook

The use of carbonyl chloride intermediates provides a robust and versatile platform for the synthesis of a diverse range of thiophene-based agrochemicals. The protocols and insights provided in this guide are intended to empower researchers and scientists in their efforts to develop novel and effective crop protection solutions. As the demand for sustainable agriculture continues to grow, the development of more efficient and environmentally benign synthetic methodologies for these important compounds will remain a key area of research. Future work will likely focus on catalytic, one-pot procedures that minimize waste and maximize atom economy, further solidifying the importance of thiophene chemistry in feeding a growing global population.

References

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Wu, H., Lu, X., Song, B., & Hu, D. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8981. Retrieved February 14, 2026, from [Link]

-

Thiophene Market Size, Share, Trends & Forecast 2034. (n.d.). Zion Market Research. Retrieved February 14, 2026, from [Link]

-

Thiophene Market. (n.d.). Facts and Factors. Retrieved February 14, 2026, from [Link]

-

Thiophene Market Report | Global Forecast From 2025 To 2033. (n.d.). Dataintelo. Retrieved February 14, 2026, from [Link]

-

Thiophene Market Growth Analysis, Dynamics, Key Players and Innovations, Outlook and Forecast 2025-2032. (2025). LinkedIn. Retrieved February 14, 2026, from [Link]

-

Harris, G. D., Jr, et al. (2019). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development, 23(5), 896-904. Retrieved February 14, 2026, from [Link]

-

Xie, G., et al. (2014). Synthesis of Thiophene Carboxamide Derivatives and Inhibitory Activity against Gaeumannomyces graminis var. tritici. Chinese Journal of Organic Chemistry, 34(6), 1124-1131. Retrieved February 14, 2026, from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved February 14, 2026, from [Link]

-

Carbonyl Chloride Safety Data Sheet. (2024). GHC. Retrieved February 14, 2026, from [Link]

- Method for preparation of thiophene-2-carbonyl chlorides with oxalyl... (2017). Google Patents.

-

The Role of Thiophene in Agrochemicals and Specialty Chemicals. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 14, 2026, from [Link]

-

Quan, W., et al. (2015). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Retrieved February 14, 2026, from [Link]

-

Guan, A., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13373-13385. Retrieved February 14, 2026, from [Link]

- Thiophene herbicides. (1982). Google Patents.

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Journal of Chemical and Pharmaceutical Research. Retrieved February 14, 2026, from [Link]

-

Synthesis of thiophene and Their Pharmacological Activity. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved February 14, 2026, from [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impact Factor. Retrieved February 14, 2026, from [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

The structures of thiophene-containing agricultural fungicides. (2022). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (n.d.). Open Access Journals. Retrieved February 14, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

-

Thiophene-Based Trimers and Their Bioapplications: An Overview. (2021). MDPI. Retrieved February 14, 2026, from [Link]

-

Preparation and Properties of Thiophene. (n.d.). SlidePlayer. Retrieved February 14, 2026, from [Link]

-

Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

LCSS: PHOSGENE. (n.d.). National Academies of Sciences, Engineering, and Medicine. Retrieved February 14, 2026, from [Link]

- A kind of preparation method of 2 acetyl thiophene. (2017). Google Patents.

-

The Role of Phenyl Isocyanate in Agrochemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 14, 2026, from [Link]

-

How Isocyanates Expand Substance Offerings in Agriculture? (2025). Patsnap. Retrieved February 14, 2026, from [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (2011). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Method for preparing 2- acetylthiophene. (n.d.). Patsnap. Retrieved February 14, 2026, from [Link]

- Preparation of 2-thiophenecarbonyl chloride. (1982). Google Patents.

-

Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Development of potential manufacturing routes for substituted thiophenes--preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). PubMed. Retrieved February 14, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. rroij.com [rroij.com]

- 4. Thiophene Market Size, Share, Trends & Forecast 2034 [zionmarketresearch.com]

- 5. verifiedmarketresearch.com [verifiedmarketresearch.com]

- 6. dataintelo.com [dataintelo.com]

- 7. Thiophene Market Outlook 2025-2032 [intelmarketresearch.com]

- 8. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 9. 2-Thiophenecarbonyl chloride (5271-67-0) at Nordmann - nordmann.global [nordmann.global]

- 10. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 13. LCSS: PHOSGENE [web.stanford.edu]

- 14. ghc.de [ghc.de]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. EP0064804A2 - Thiophene herbicides - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]

- 25. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]

Technical Support Center: Stability & Handling of 2-Chloro-4-methylthiophene-3-carbonyl chloride

Case ID: TCC-STABILITY-001 Status: Active Priority: Critical (Moisture Sensitive/Corrosive) Audience: Synthetic Chemists, Process Engineers, inventory Managers

Executive Summary: The "Why" and "How"

2-Chloro-4-methylthiophene-3-carbonyl chloride is a highly electrophilic acyl chloride. Its stability is compromised not by thermal degradation (under normal storage), but by hydrolysis .

Upon contact with atmospheric moisture, the carbonyl chloride moiety undergoes nucleophilic attack by water. This reaction is irreversible and autocatalytic in humid environments because the byproduct, Hydrogen Chloride (HCl), can further degrade packaging seals, creating a feedback loop of moisture ingress.

Immediate Storage Directive:

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Argon (preferred) or Nitrogen.[1]

-

Container: Glass (Borosilicate) with PTFE-lined caps. Do not use polyethylene (PE) or polypropylene (PP) for long-term storage as they are permeable to moisture and HCl vapors.

-

Desiccant: Secondary containment with indicating Drierite™ or

.

Visual Diagnostics & Troubleshooting (FAQ)

Q1: I see a white crystalline crust around the cap. Is the reagent ruined?

Diagnosis: The white crust is likely 2-chloro-4-methylthiophene-3-carboxylic acid , the hydrolysis product. Root Cause: The cap liner may have failed, or the bottle was opened in a humid atmosphere without an inert gas purge. Action:

-

Do not shake. The solid acid is insoluble in the liquid acid chloride (if liquid) or distinct from the solid acid chloride.

-

Filtration: If the bulk is still liquid/low-melting, filter the material under inert atmosphere (Schlenk frit).

-

QC Check: Perform the derivatization QC protocol (See Section 4) to determine the % purity of the filtrate. If >95%, it is usable for most acylations.

Q2: The septum on the storage vial has turned brittle and brown.

Diagnosis: HCl gas generation. Root Cause: Hydrolysis releases HCl gas, which attacks rubber septa and standard plastic caps. Action: Replace the septum immediately with a PTFE-faced silicone septum . The PTFE face provides a chemical barrier, while the silicone ensures a gas-tight seal after puncture.

Q3: Can I store this as a stock solution to prevent hydrolysis?

Answer: Yes, but solvent selection is critical.[1] Recommendation: Store as a solution in anhydrous toluene or dichloromethane (DCM) over activated 4Å molecular sieves. Contraindications:

-

Never use ethers (THF, Diethyl ether) for long-term storage; HCl can cleave ethers or induce polymerization.

-

Never use DMF or DMSO; they react violently or degrade the acid chloride (Vilsmeier-Haack type side reactions).

Q4: My bottle is pressurized.

Diagnosis: Significant hydrolysis has occurred, generating HCl gas. Safety Warning: Do not open in the open lab. Action: Vent the bottle inside a fume hood using a needle connected to a soda-lime trap or NaOH bubbler to neutralize the escaping HCl.

Technical Deep Dive: Mechanisms & Logic

The Hydrolysis Failure Mode

The thiophene ring is electron-rich, but the carbonyl chloride is a "hard" electrophile. Water acts as a nucleophile. The reaction releases HCl, which is a gas at room temperature, leading to pressure buildup.

Figure 1: Mechanism of hydrolytic degradation. The formation of HCl gas creates pressure hazards and degrades standard rubber seals.

Storage Decision Logic

Follow this logic gate to determine the optimal storage method for your specific timeframe.

Figure 2: Decision tree for storage vessels based on usage frequency and available equipment.

Validated Protocols

Protocol A: Safe Transfer (Schlenk Technique)

Use this method to dispense the reagent without introducing moisture.

-

Preparation: Oven-dry all glassware and syringes for at least 4 hours at 120°C.

-

Purge: Insert a needle connected to an inert gas line (Argon/Nitrogen) into the reagent bottle septum (inlet). Insert a second short needle as a bleed (outlet) for 30 seconds to flush the headspace, then remove the outlet.

-

Withdrawal: Use a gas-tight glass syringe. Draw inert gas into the syringe, inject it into the bottle to create positive pressure, and withdraw the liquid.

-

Closing: Remove the inlet needle immediately and wrap the cap with Parafilm.

Protocol B: Quality Control via Derivatization (GC/HPLC)

Direct injection of acid chlorides onto GC columns causes peak tailing and column degradation. You must convert it to a stable ester first.

Reagents:

-

Anhydrous Methanol (MeOH)[2]

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Sampling: Dissolve ~10 mg of the acid chloride sample in 1 mL of anhydrous DCM.

-

Derivatization: Add 200 µL of Anhydrous MeOH and 50 µL of TEA.

-

Chemistry:

-

-

Incubation: Vortex for 30 seconds and let stand for 5 minutes at room temperature.

-

Quench: Add 1 mL of water to wash out the amine salts.

-

Extraction: Vortex and let layers separate.

-

Analysis: Inject the bottom organic layer (DCM) into GC-MS or HPLC.

-

Target: Look for Methyl 2-chloro-4-methylthiophene-3-carboxylate .

-

Impurity: Any underivatized acid (2-chloro-4-methylthiophene-3-carboxylic acid) appearing in the chromatogram indicates hydrolysis occurred before the methanol was added.

-

Solvent Compatibility Data

| Solvent Class | Compatibility | Notes |

| Hydrocarbons (Hexane, Toluene) | Excellent | Best for long-term solution storage. |

| Chlorinated (DCM, Chloroform) | Good | Good solubility, but ensure solvent is acid-free (stabilized with amylene, not ethanol). |

| Ethers (THF, Et2O) | Poor | HCl byproduct can cleave ethers; risk of polymerization. Short-term use only. |

| Alcohols (MeOH, EtOH) | Incompatible | Reacts immediately to form esters. |

| Amines (DMF, Pyridine) | Incompatible | Reacts violently or forms complexes. |

| Sulfoxides (DMSO) | Incompatible | Explosive reaction risk (Pummerer-like rearrangement). |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

Sources

Optimizing yield in acylation reactions with 2-Chloro-4-methylthiophene-3-carbonyl chloride

Technical Support Center: 2-Chloro-4-methylthiophene-3-carbonyl chloride

-

Subject: Optimization of Acylation Reactions & Troubleshooting

-

Reagent ID: 2-Chloro-4-methylthiophene-3-carbonyl chloride

-

Primary Challenge: Steric Hindrance & Hydrolytic Instability

Executive Summary: The "Steric Pocket" Challenge

Welcome to the technical guide for 2-Chloro-4-methylthiophene-3-carbonyl chloride . Unlike simple benzoyl chlorides, this molecule presents a unique "Steric Pocket" challenge. The reactive carbonyl (C3) is flanked by a chloro group (C2) and a methyl group (C4).

While the thiophene ring is electron-rich, these ortho-substituents create a significant steric barrier to nucleophilic attack. Furthermore, the electron-withdrawing nature of the 2-chloro substituent destabilizes the acylium ion intermediate in Friedel-Crafts reactions, while simultaneously activating the ring toward potential (unwanted) nucleophilic aromatic substitution (SNAr) under harsh conditions.

This guide moves beyond standard protocols to address these specific mechanistic hurdles.

Module 1: Reagent Integrity & Pre-Reaction Check

The "White Crust" Trap: Thiophene-3-carbonyl chlorides are notoriously susceptible to hydrolysis. The resulting carboxylic acid (2-chloro-4-methylthiophene-3-carboxylic acid) is often a high-melting solid that resembles the acid chloride but is unreactive in acylation.

Diagnostic Protocol: Before committing valuable substrate, perform this 5-minute integrity check:

-

Visual: Is the reagent a clear/yellowish oil or low-melting solid? If it is a dry, white, high-melting powder, it has likely hydrolyzed.

-

Solubility Test: Dissolve a small aliquot in dry DCM. The acid chloride should dissolve readily. If a white precipitate remains or the solution is cloudy, you have significant acid contamination.

Corrective Action (Re-activation): If hydrolysis is suspected (>5% acid content), do not use the reagent directly.

-

Protocol: Reflux the impure material in neat Thionyl Chloride (SOCl2) with a catalytic drop of DMF (Vilsmeier-Haack activation) for 2 hours.

-

Purification: Remove excess SOCl2 via vacuum distillation. Do not attempt silica chromatography (it hydrolyzes the reagent).

Module 2: N-Acylation (Amide/Ester Formation)

User Issue: "The reaction with my amine/alcohol is sluggish, even with base. I see starting material after 24 hours."

Root Cause: The 2-Cl and 4-Me groups block the trajectory of the incoming nucleophile (Burgi-Dunitz angle). Standard bases (TEA, DIPEA) are too bulky to assist effectively at the carbonyl carbon.

The Solution: Nucleophilic Catalysis (The Steglich Logic) You must use a nucleophilic catalyst that generates a reactive intermediate smaller and more electrophilic than the starting material, or one that projects the electrophile away from the steric pocket.

Recommended Protocol:

-

Solvent: Anhydrous DCM or THF (0.1 M).

-

Base: Triethylamine (1.2 equiv) as an HCl scavenger.

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv).

-

Mechanism: DMAP attacks the carbonyl to form an N-acylpyridinium ion. This intermediate is highly electrophilic and, crucially, the positive charge is stabilized by resonance, lowering the activation energy for the subsequent attack by your hindered nucleophile.

DOT Diagram: The DMAP Catalytic Cycle

Caption: DMAP acts as a "steric shuttle," forming a reactive intermediate that is more accessible to the nucleophile than the crowded acid chloride.

Module 3: C-Acylation (Friedel-Crafts)

User Issue: "I am getting black tar or no reaction when trying to acylate benzene/heterocycles."

Root Cause:

-

Desulfurization/Polymerization: Aluminum Chloride (AlCl3) is often too harsh for thiophenes, leading to ring opening or polymerization ("tarring").

-

Deactivation: The 2-Cl group withdraws electrons, making the formation of the acylium ion (R-C≡O+) difficult.

Optimization Table: Lewis Acid Selection

| Lewis Acid | Reactivity | Risk Profile | Recommendation |

| AlCl3 | High | High. Causes tarring/desulfurization of the thiophene ring. | Avoid unless substrate is extremely deactivated. |

| SnCl4 | Moderate | Low. Excellent balance of activation vs. stability. | Primary Recommendation. |

| TiCl4 | High | Moderate. Good for difficult substrates, but requires strict temp control. | Use if SnCl4 fails. |

| ZnCl2 | Low | Very Low. Too weak for this deactivated acid chloride. | Not recommended. |

Protocol (The "SnCl4 Standard"):

-

Cooling: Cool the solution of substrate and acid chloride in DCM to 0°C.

-

Addition: Add SnCl4 (1.1 equiv) dropwise. Do not dump it in.

-

Temperature: Allow to warm to Room Temp (20-25°C). Do not reflux unless necessary.

-

Quench: Pour into ice-water containing 1M HCl (to break the Tin-complex).

Module 4: Workup & Isolation

User Issue: "My product disappears during the aqueous wash."

Root Cause: If you formed an ester, the 2-Cl and 4-Me groups can actually accelerate hydrolysis under basic conditions (via twisting the carbonyl out of conjugation, making it more ketone-like). If you formed an amide, it should be stable.

Troubleshooting Flow:

-

Quench pH: Never quench with strong base (NaOH/KOH). Use Saturated NH4Cl or 1M HCl.

-

Emulsions: Thiophene derivatives often form heavy emulsions.

-

Fix: Filter the biphasic mixture through a Celite pad before separation to remove tin/aluminum salts that stabilize emulsions.

-

-

Drying: Use Na2SO4 (Sodium Sulfate). Avoid MgSO4 if your product is acid-sensitive (Lewis acidic character of Mg).

DOT Diagram: Safe Isolation Workflow

Caption: Step-by-step isolation focusing on breaking metal-salt emulsions and preventing base-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use this acid chloride to acylate a primary amine at high temperature? A: Proceed with caution. While the 4-methyl group provides some protection, the 2-chloro position is activated by the 3-carbonyl group. High temperatures (>80°C) with strong nucleophiles (primary amines) can lead to Nucleophilic Aromatic Substitution (SNAr) , displacing the chlorine atom. Keep temperatures <40°C and use the DMAP catalytic method described in Module 2.

Q: Why does the 1H NMR of my product show broad signals? A: This is likely due to Rotational Isomerism (Atropisomerism) . The bulky 2-Cl and 4-Me groups restrict the rotation of the newly formed carbonyl bond (C3-C=O). This is a physical phenomenon, not an impurity. Running the NMR at an elevated temperature (e.g., 50°C in DMSO-d6) should sharpen the peaks by accelerating the rotation.

References

-

Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 8(12), 981. Link

-

Fischer, C.; et al. (2006). "Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols." Chemistry – A European Journal, 12(22), 5779-5784. Link

-

Bensari, A.; Zaveri, N. T. (2003). "Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols." Synthesis, 2003(02), 267-271. Link

-

Anderson, K. W.; Tepe, J. J. (2002). "Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams." Tetrahedron, 58(42), 8475-8481. Link

Technical Guide: Moisture Sensitivity Management for Thiophene Carbonyl Chlorides

Introduction: The Hydrolysis Hazard

Thiophene carbonyl chlorides (TCCs), particularly thiophene-2-carbonyl chloride (liquid) and thiophene-3-carbonyl chloride (solid), are highly electrophilic reagents used extensively in the synthesis of pharmaceuticals (e.g., Tioxazafen) and agrochemicals.